clozapine-N-oxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clozapine N-oxide hydrochloride is a water-soluble form of Clozapine N-oxide . It is a pharmacologically inert metabolite of the atypical anti-psychotic drug clozapine . It is a ligand for the engineered Gq protein-coupled receptors (GPCRs) in the chemogenetic Designer Receptors Exclusively Activated by Designer Drug (DREADD) .
Synthesis Analysis
The structure of clozapine N-oxide hydrochloride contains a very strong, symmetrical O-H⋯O hydrogen bond between two equivalent R 3N±O- moieties, which share a proton lying on a crystallographic twofold rotation axis . These units then form a (CNO)4· (HCl)2 ring by way of two equivalent N-H⋯Cl hydrogen bonds .Molecular Structure Analysis
The structure of the compound, 2C18H19ClN4O·HCl or (CNO)2·HCl (C36H39Cl3N8O2), at 100 K has tetragonal (I4/m) symmetry . The dihedral angle between the planes of the two molecules is 0° .Chemical Reactions Analysis
Clozapine N-oxide is a major metabolite of clozapine . It activates designer receptors exclusively activated by designer drugs (DREADDs) derived from human muscarinic acetylcholine receptors . It prevents action potential firing in cultured hippocampal neurons transiently expressing hM 4 D receptors .Physical and Chemical Properties Analysis
Clozapine N-oxide hydrochloride is a water-soluble salt of Clozapine N-oxide . It exhibits improved bioavailability (6 - 7-fold higher plasma concentration) compared with CNO, with less conversion to clozapine in animal studies .Scientific Research Applications
Metabolism and Pharmacokinetics
- Bioanalytical Assay and Pharmacokinetics : Clozapine-N-oxide hydrochloride is a principal metabolite of clozapine in both dogs and humans. A study by Meier (1975) developed a high-pressure liquid chromatography (HPLC) method to analyze the pharmacokinetics of clozapine and its N-oxide metabolite in blood and urine, highlighting the importance of studying both compounds due to their rapid conversion in vivo (Meier, 1975).
Neuropharmacology
- 5-HT1C Receptor Antagonism : Kuoppamäki, Syvälahti, and Hietala (1993) found that clozapine N-oxide is a less potent antagonist of the 5-HT1C receptor-mediated phosphoinositide hydrolysis compared to clozapine and its other major metabolite, N-desmethylclozapine, in rat choroid plexus (Kuoppamäki, Syvälahti, & Hietala, 1993).
Behavioral and Neurochemical Effects
- Behavioral and Neurochemical Studies : MacLaren et al. (2016) explored the effects of clozapine N-oxide on the acoustic startle reflex, prepulse inhibition, locomotion, and dopamine levels in rats. Their findings showed that clozapine N-oxide has multiple dose-dependent effects in vivo and undergoes conversion to clozapine and N-desmethylclozapine, emphasizing the need for careful control groups in DREADD-based experiments (MacLaren et al., 2016).
Pharmacodynamics
- Pharmacodynamics and Therapeutic Drug Monitoring : Dettling et al. (2000) studied the serum concentrations of clozapine, norclozapine, and clozapine-N-oxide in psychiatric in- and outpatients. They aimed to identify metabolic patterns in responders and non-responders to clozapine treatment, contributing to understanding the pharmacodynamics of clozapine and its metabolites (Dettling et al., 2000).
Neuroprotection and Inflammation
- Neuroprotective Effects : Jiang et al. (2016) investigated the neuroprotective effects of clozapine metabolites, including clozapine N-oxide, on dopaminergic neurons. They found that these metabolites inhibit microglial activation and suggest potential therapeutic applications for neurodegenerative diseases (Jiang et al., 2016).
Pharmacogenetics
- Cytochrome P450 and Pharmacogenetics : Eiermann et al. (2003) studied the involvement of cytochrome P450 enzymes in the metabolism of clozapine to its metabolites, including clozapine N-oxide. This research provides insights into how genetic variability in these enzymes can influence the metabolism of clozapine and its metabolites (Eiermann et al., 2003).
Therapeutic Drug Monitoring
Therapeutic Drug Monitoring Techniques : Weigmann et al. (1997) developed an automated method for quantifying clozapine and its major metabolites, including clozapine N-oxide, in human serum and urine. This method facilitates therapeutic drug monitoring in clinical settings (Weigmann et al., 1997).
Analytical Methods for Monitoring : Volpicelli et al. (1993) reported a new assay for measuring serum concentrations of clozapine, norclozapine, and clozapine-N-oxide, contributing to the improvement of pharmacokinetic studies and therapeutic drug monitoring (Volpicelli et al., 1993).
Sato et al. (2021) developed and validated an analytical method using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry for the simultaneous measurement of clozapine and its metabolites, including clozapine N-oxide, in human plasma. This method is significant for therapeutic drug monitoring in clinical practice (Sato et al., 2021).
Safety and Hazards
Future Directions
Clozapine N-oxide (CNO) is a synthetic drug used mainly in biomedical research as a ligand to activate DREADD receptors . Alternatives to CNO with more affinity, more inert character, and faster kinetics include Compound 21 (C21) and deschloroclozapine (DCZ) . Future research may focus on these alternatives for improved results .
Mechanism of Action
Target of Action
Clozapine-N-oxide (CNO) is a synthetic drug used mainly in biomedical research as a ligand to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) derived from human muscarinic acetylcholine receptors . It binds and activates hM3Dq and hM4D DREADDs in vitro and in vivo .
Mode of Action
CNO was initially believed to be biologically inert . Clozapine can bind to a number of different serotonergic, dopaminergic, and adrenergic receptors within the brain .
Biochemical Pathways
The biochemical pathways affected by CNO are those associated with the DREADD receptors it activates. These receptors are engineered G protein-coupled receptors (GPCRs) that can mobilize intracellular calcium . The activation of these receptors can lead to various downstream effects depending on the specific type of DREADD receptor and the cell type in which it is expressed.
Pharmacokinetics
CNO-HCl results in 6- to 7-fold higher plasma concentrations of CNO compared to CNO-DMSO, and relatively less clozapine (3%-5% clozapine/CNO in the CNO-DMSO group and 0.5%-1.5% clozapine/CNO in the CNO-HCl group) . Both groups had large between-subjects variability, pointing to the necessity of performing individual CNO pharmacokinetic studies prior to further experimentation .
Result of Action
The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice . This implies that the effects of CNO are largely due to its conversion to clozapine, which can have various effects depending on the specific receptors it interacts with.
Action Environment
The action of CNO can be influenced by various environmental factors. Additionally, the conversion of CNO to clozapine can be influenced by factors such as the presence of specific enzymes in the body . Therefore, the action, efficacy, and stability of CNO can vary depending on the specific conditions in which it is used.
Properties
IUPAC Name |
3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O.ClH/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;/h2-7,12,20H,8-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZGHVYKAJMBGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.